molecular formula C10H11BrO4 B13593965 3-(4-Bromo-2-methoxyphenyl)-2-hydroxypropanoic acid

3-(4-Bromo-2-methoxyphenyl)-2-hydroxypropanoic acid

Cat. No.: B13593965
M. Wt: 275.10 g/mol
InChI Key: SIKFFMFTNILCQS-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-methoxyphenyl)-2-hydroxypropanoic acid is an organic compound with a unique structure that includes a bromine atom, a methoxy group, and a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-methoxyphenyl)-2-hydroxypropanoic acid typically involves the bromination of 2-methoxyphenol followed by a series of reactions to introduce the hydroxypropanoic acid group. One common method involves the use of bromine and a suitable solvent to brominate 2-methoxyphenol, followed by esterification and hydrolysis to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-methoxyphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Bromo-2-methoxyphenyl)-2-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-methoxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity to enzymes or receptors. The hydroxypropanoic acid moiety can act as a chelating agent, coordinating with metal ions and affecting their biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methoxyphenylboronic acid
  • 4-Bromo-2-methoxyphenol
  • 4-Bromo-2-methoxybenzoic acid

Uniqueness

3-(4-Bromo-2-methoxyphenyl)-2-hydroxypropanoic acid is unique due to the presence of both a bromine atom and a hydroxypropanoic acid group, which confer distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups allows for versatile applications in various fields .

Properties

Molecular Formula

C10H11BrO4

Molecular Weight

275.10 g/mol

IUPAC Name

3-(4-bromo-2-methoxyphenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C10H11BrO4/c1-15-9-5-7(11)3-2-6(9)4-8(12)10(13)14/h2-3,5,8,12H,4H2,1H3,(H,13,14)

InChI Key

SIKFFMFTNILCQS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)CC(C(=O)O)O

Origin of Product

United States

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